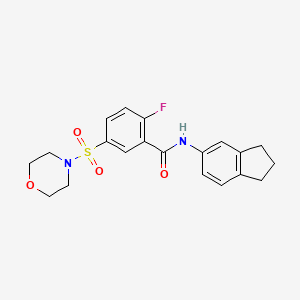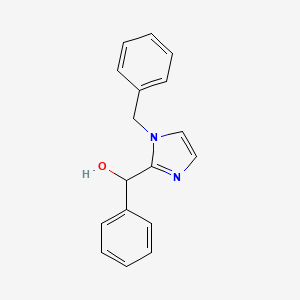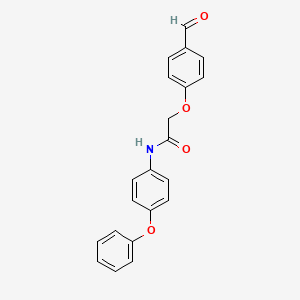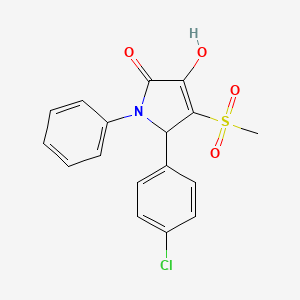
N-(2,3-dihydro-1H-inden-5-yl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1H-inden-5-yl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide is a chemical compound that has been studied for its potential as a therapeutic agent. This compound is also known by the abbreviation, L-798106. In
Wirkmechanismus
The mechanism of action of L-798106 involves its binding to the sigma-1 receptor, a protein that is involved in various cellular processes, including pain regulation, inflammation, and cell survival. L-798106 binding to the sigma-1 receptor results in downstream effects that lead to the observed therapeutic effects.
Biochemical and Physiological Effects:
L-798106 has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that L-798106 reduces the production of inflammatory cytokines and inhibits cancer cell proliferation. In vivo studies have shown that L-798106 reduces neuropathic pain in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using L-798106 in lab experiments include its specificity for the sigma-1 receptor, its demonstrated efficacy in various disease conditions, and its potential as a therapeutic agent. The limitations of using L-798106 in lab experiments include its limited availability and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several potential future directions for the use of L-798106. These include further studies to elucidate its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential as a therapeutic agent in other disease conditions. Additionally, the use of L-798106 in combination with other drugs may enhance its therapeutic effects and reduce potential side effects.
Conclusion:
In conclusion, L-798106 is a chemical compound that has been studied for its potential as a therapeutic agent in various disease conditions. Its mechanism of action involves binding to the sigma-1 receptor, resulting in downstream effects that lead to its observed therapeutic effects. While there are advantages and limitations to using L-798106 in lab experiments, there are several potential future directions for its use in the development of novel therapeutic agents.
Synthesemethoden
The synthesis of L-798106 involves a multi-step process that begins with the reaction of 2,3-dihydro-1H-inden-5-amine with 2-fluoro-5-nitrobenzoic acid. The resulting intermediate is then reacted with morpholine and sulfonyl chloride to produce the final product, L-798106.
Wissenschaftliche Forschungsanwendungen
L-798106 has been studied for its potential as a therapeutic agent in various disease conditions, including cancer, inflammation, and neuropathic pain. In vitro studies have shown that L-798106 has anti-inflammatory and anti-cancer properties, while in vivo studies have demonstrated its efficacy in reducing neuropathic pain.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-2-fluoro-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O4S/c21-19-7-6-17(28(25,26)23-8-10-27-11-9-23)13-18(19)20(24)22-16-5-4-14-2-1-3-15(14)12-16/h4-7,12-13H,1-3,8-11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMXPWHYPJADGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCOCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-(4-fluorophenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5116138.png)
![1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5116145.png)


![N-[3-(aminocarbonyl)phenyl]-3-ethoxybenzamide](/img/structure/B5116186.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B5116192.png)

![ethyl 6-ethyl-2-[(3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5116199.png)
![N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-(1-piperidinyl)acetamide diethanedioate](/img/structure/B5116200.png)
![3-[(4-chlorobenzyl)amino]-1-(4-iodophenyl)-2,5-pyrrolidinedione](/img/structure/B5116210.png)
![N-(2,4-difluorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5116215.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-ethylphenyl)acetamide](/img/structure/B5116222.png)
![N-(4-fluorobenzyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5116234.png)
